3-Cyclopropyl-1,2-oxazol-5-amine;hydrochloride
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Overview
Description
3-Cyclopropyl-1,2-oxazol-5-amine;hydrochloride is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,2-oxazol-5-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1,2-oxazol-5-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazoles.
Scientific Research Applications
3-Cyclopropyl-1,2-oxazol-5-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,2-oxazol-5-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-3-methoxy-1,2-oxazol-4-amine;hydrochloride
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine;hydrochloride
Uniqueness
3-Cyclopropyl-1,2-oxazol-5-amine;hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1431963-53-9 |
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Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
3-cyclopropyl-1,2-oxazol-5-amine;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c7-6-3-5(8-9-6)4-1-2-4;/h3-4H,1-2,7H2;1H |
InChI Key |
INQNEMWNQOZRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=C2)N.Cl |
Origin of Product |
United States |
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